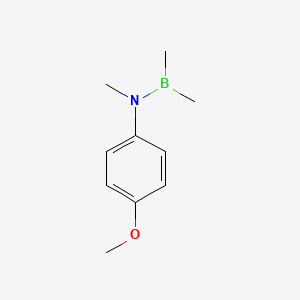
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a boron atom bonded to a nitrogen atom, which is further connected to a 4-methoxyphenyl group and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine typically involves the reaction of 4-methoxyaniline with trimethylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Formation of the Intermediate: 4-Methoxyaniline is reacted with trimethylborane in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures.
Purification: The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and distillation, to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Halogens (chlorine, bromine), alkyl halides; reactions often require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of boron-based drugs for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
作用机制
The mechanism of action of N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biomolecules, such as enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
相似化合物的比较
Similar Compounds
N-(4-Methoxyphenyl)piperazine: A compound with a similar 4-methoxyphenyl group but different core structure.
N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: Another compound with a 4-methoxyphenyl group, used in cancer research.
Uniqueness
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and potential applications. Unlike other similar compounds, it can participate in boron-specific reactions, making it valuable in fields like organic synthesis and materials science.
属性
CAS 编号 |
61373-32-8 |
|---|---|
分子式 |
C10H16BNO |
分子量 |
177.05 g/mol |
IUPAC 名称 |
N-dimethylboranyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H16BNO/c1-11(2)12(3)9-5-7-10(13-4)8-6-9/h5-8H,1-4H3 |
InChI 键 |
SXNJXLWZFJQZIT-UHFFFAOYSA-N |
规范 SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
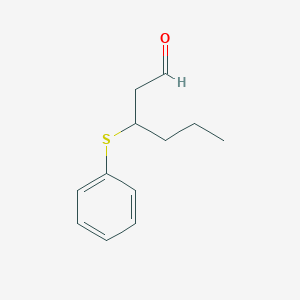
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

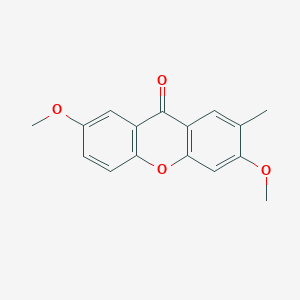

![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
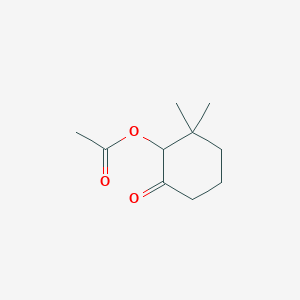


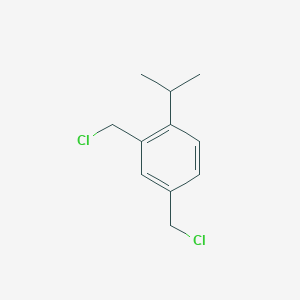
![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)

